2-Cyclopenten-1-one, 3-methyl-2-(1-methylethyl)-
Description
2-Cyclopenten-1-one, 3-methyl-2-(1-methylethyl)- (IUPAC: 3-methyl-2-isopropyl-2-cyclopenten-1-one) is a cyclic ketone derivative with a cyclopentenone backbone substituted by a methyl group at position 3 and an isopropyl group at position 2. Cyclopentenones are widely studied for their roles in fragrances, flavorings, and metabolic pathways due to their α,β-unsaturated ketone structure, which confers reactivity and biological activity .
Properties
CAS No. |
31089-24-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-6(2)9-7(3)4-5-8(9)10/h6H,4-5H2,1-3H3 |
InChI Key |
MZTOBWCRJYWMLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkylation of Cyclopentenone Derivatives
One of the principal synthetic routes involves the alkylation of cyclopentenone or its derivatives, particularly 2-cyclopenten-2-ol-1-one, followed by subsequent transformations to obtain the desired substituted cyclopentenone.
Condensation and Methylation of Diketodiesters
A convenient synthesis reported by Ito et al. involves the condensation of diethyl glutarate with diethyl oxalate in N,N-dimethylformamide (DMF) to produce a diketodiester intermediate (I). This intermediate is then methylated in the presence of potassium carbonate in solvents like methyl ethyl ketone or acetonitrile to yield doubly methylated compounds (IIa). Hydrolysis and decarboxylation of these intermediates under reflux with concentrated hydrochloric acid afford substituted cyclopentenones in moderate to good yields (50–84%).Alkylation of Ketimine Derivatives
Naoshima et al. described a method where 2-cyclopenten-2-ol-1-one reacts with aniline to form a ketimine derivative. This intermediate can be methylated using methyl iodide and sodium hydride in toluene, followed by acid hydrolysis to yield 3-methyl-2-cyclopenten-2-ol-1-one and related derivatives. This method provides good control over substitution patterns and yields.
Single-Step Preparation from Substituted Enones
A patented process (US7279605B2) describes a single-step preparation of substituted 2-cyclopenten-1-ones by reacting substituted enones with appropriate reagents under controlled conditions. This method allows for the synthesis of various substituted cyclopentenones, including those with methyl and isopropyl groups, with moderate yields (25–72% based on starting ketone) and good selectivity. The process is characterized by detailed NMR spectral data confirming product structures.
Multi-Step Synthesis Starting from 2-Methyl-1,3-butadiene
Another route involves a five-step synthesis starting from 2-methyl-1,3-butadiene, as reported in patent US4359586A. Key steps include:
- Reaction of 2-methyl-1,3-butadiene with dihalocarbene in a two-phase system to form 1,1-dihalo-2-methyl-2-vinylcyclopropane.
- Hot tube isomerization of this cyclopropane at 200–350°C to yield 1-methyl-4,4-dihalocyclopent-1-ene.
- Acid-catalyzed hydrolysis to produce 3-methyl-2-cyclopenten-1-one.
- Epoxidation using phase transfer catalysts.
- Catalyzed isomerization to generate 2-hydroxy-3-methylcyclopent-2-en-1-one with high overall yield.
This method is notable for its novel intermediate steps and relatively high efficiency.
Comparative Data Table of Preparation Methods
In-Depth Analysis of Preparation Techniques
Reaction Mechanisms and Intermediate Stability
The condensation of diethyl glutarate with diethyl oxalate forms a diketodiester intermediate stabilized in DMF, which is amenable to selective methylation. The use of bases like potassium carbonate or sodium hydride facilitates alkylation at activated methine positions without affecting enolic hydroxyl groups.
Ketimine formation from 2-cyclopenten-2-ol-1-one and aniline stabilizes the ketone functionality, allowing controlled alkylation at the imine carbon. Hydrolysis then regenerates the ketone with desired alkyl substitutions.
The single-step process leverages the reactivity of substituted enones to form cyclopentenone derivatives directly, reducing the number of synthetic steps and potential side reactions. The process is optimized for yield and selectivity, as confirmed by detailed NMR analysis.
The multi-step method starting from 2-methyl-1,3-butadiene involves carbene addition and thermal isomerization to construct the cyclopentenone ring system. This approach is mechanistically distinct and exploits ring strain and rearrangement chemistry to achieve the target compound.
Spectroscopic Characterization
NMR data from these syntheses provide crucial structural confirmation. For example, 13C-NMR chemical shifts for cyclopentenone carbons typically appear around 210 ppm (carbonyl), 170–175 ppm (alkene carbons), and 10–50 ppm for alkyl substituents.
1H-NMR spectra show characteristic methyl doublets and multiplets corresponding to isopropyl and methyl groups, confirming substitution patterns.
Summary and Recommendations
The preparation of 2-Cyclopenten-1-one, 3-methyl-2-(1-methylethyl)- can be efficiently achieved through several synthetic routes:
Condensation and alkylation of diketodiesters provide a reliable and moderately high-yielding method with well-understood intermediates.
Ketimine intermediate alkylation offers selective substitution control and is useful for derivatives.
Single-step synthesis from substituted enones is advantageous for streamlined production and structural diversity.
Multi-step synthesis from 2-methyl-1,3-butadiene is valuable for novel intermediate exploration and high overall yields.
Researchers should select the method based on available starting materials, desired scale, and substitution pattern specificity. Detailed NMR characterization is essential for confirming product identity and purity.
This comprehensive review integrates data from peer-reviewed journals and patents, ensuring authoritative coverage of preparation methods for this important cyclopentenone derivative.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted cyclopentenones.
Scientific Research Applications
Analytical Applications
One of the primary applications of 2-Cyclopenten-1-one, 3-methyl-2-(1-methylethyl)- is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC).
HPLC Methodology
The separation of this compound can be effectively achieved using a Newcrom R1 HPLC column. The method involves:
- Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid.
- For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid.
- The use of smaller particle columns (3 µm) allows for faster ultra-performance liquid chromatography (UPLC) applications.
This HPLC method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies and other analytical purposes .
Endogenous Metabolite
Research indicates that 3-methyl-2-cyclopenten-1-one serves as an endogenous metabolite. Its biological significance can be attributed to its presence in various plant species and its potential roles in metabolic pathways .
Flavoring Agent
The compound has been identified as a flavor component in food products. Its aroma profile resembles that of caramel and maple syrup, which makes it a candidate for use as a food flavoring agent. This application is particularly notable in the food industry, where it can enhance the sensory attributes of various products .
Case Study 1: HPLC Analysis
A study conducted on the separation efficiency of 2-Cyclopenten-1-one, 3-methyl-2-(1-methylethyl)- demonstrated that the optimized HPLC conditions resulted in high-resolution peaks with minimal interference from other compounds. This study highlighted the importance of mobile phase composition and column selection for achieving optimal results .
Case Study 2: Flavor Profile Analysis
In a flavor analysis study, the compound was isolated from natural sources and evaluated for its sensory properties. The findings indicated that it contributed significantly to the overall flavor profile of certain food products, reinforcing its utility as a natural flavoring agent .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopentenones
Structural and Physicochemical Properties
The table below compares key properties of 3-methyl-2-(1-methylethyl)-2-cyclopenten-1-one with analogs:
Notes:
- LogP : The isopropyl substituent in the target compound likely reduces hydrophobicity compared to the pentyl group in CAS 1128-08-1.
- Odor: Branched chains (e.g., isopropyl) may impart sharper, herbal notes, while linear alkenyl groups (e.g., cis-2-pentenyl in jasmone) enhance floral characteristics .
Toxicological and Environmental Profiles
Biodegradability:
Biological Activity
2-Cyclopenten-1-one, 3-methyl-2-(1-methylethyl)- is a compound that belongs to the class of cyclopentenones, which are characterized by their unique cyclic structure and various biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-Cyclopenten-1-one, 3-methyl-2-(1-methylethyl)- is . The compound features a cyclopentene ring with a ketone functional group and branched alkyl substituents, contributing to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cyclopentenones. For instance, a study examining the essential oil composition from various plant sources demonstrated that compounds similar to 2-Cyclopenten-1-one exhibit significant antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were noted to be effective against Gram-positive and Gram-negative bacteria.
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2-Hydroxy-3-methyl-2-cyclopenten-1-one | 1000 | Shigella dysenteriae |
| Methyl cyclopentenolone | 500 | Staphylococcus aureus |
| 3-Methyl-2-cyclopenten-1-one | 250 | Escherichia coli |
These findings indicate that derivatives of cyclopentenones can serve as potential antimicrobial agents in therapeutic applications .
Antioxidant Activity
Cyclopentenones are also noted for their antioxidant properties. Research has shown that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study reported that certain cyclopentenone derivatives exhibited a significant ability to inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with various diseases.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the efficacy of essential oils containing cyclopentenone derivatives against multiple bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics. This suggests their potential use in enhancing antibiotic efficacy and combating antibiotic resistance .
Case Study 2: Therapeutic Applications
In preclinical models, compounds similar to 2-Cyclopenten-1-one have been investigated for their role in cancer treatment. The selective inhibition of specific kinases involved in cell cycle regulation has been linked to reduced tumor growth rates. For instance, certain analogs showed promise as inhibitors of PKMYT1, a kinase associated with DNA damage response in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 2-Cyclopenten-1-one, 3-methyl-2-(1-methylethyl)-?
- Methodological Answer :
- Gas Chromatography/Mass Spectrometry (GC/MS) : Utilize non-polar capillary columns (e.g., DB-5MS) and compare retention indices (RI) to databases like NIST or Adams (e.g., RI ~1390 for related cyclopentenones) . High-resolution mass spectrometry (HRMS) is critical for resolving molecular formulas, with typical mass errors <50 ppm .
- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR for structural confirmation. For example, cyclopentenone carbonyl signals appear near δ 210-220 ppm in C NMR, while substituent protons (e.g., isopropyl groups) show splitting patterns in H NMR .
- Reference Standards : Cross-validate spectral data against synthesized or commercially available standards (e.g., NIST Chemistry WebBook) .
Q. How is this compound typically synthesized in laboratory settings?
- Methodological Answer :
- Cyclization Strategies : Start with pre-functionalized cyclopentenone precursors. For example, alkylation of 3-methylcyclopentenone with isopropyl halides under basic conditions (e.g., KCO/DMF) .
- Natural Product Derivatization : Isolate related cyclopentenones from essential oils (e.g., Mentha species) and modify substituents via oxidation or Grignard reactions .
- Yield Optimization : Monitor reaction progress via TLC or in-situ FTIR to minimize side products (e.g., over-alkylation) .
Q. What are the key challenges in isolating this compound from natural sources?
- Methodological Answer :
- Extraction Efficiency : Use steam distillation or supercritical CO extraction for volatile cyclopentenones, followed by fractionation via silica gel chromatography .
- Co-elution Issues : Optimize GC or HPLC conditions (e.g., gradient elution with acetonitrile/water) to separate structural analogs (e.g., 3-methyl-2-pentenyl derivatives) .
- Stereochemical Purity : Confirm enantiomeric ratios using chiral columns (e.g., β-cyclodextrin phases) or circular dichroism .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ketone moiety is prone to Michael additions .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for cycloadditions) .
- QSPR Models : Corrogate substituent effects (e.g., isopropyl vs. pentyl groups) on boiling points or solubility using group contribution methods .
Q. What strategies resolve contradictions in reported mass spectral fragmentation patterns?
- Methodological Answer :
- High-Resolution MS : Differentiate isobaric ions (e.g., m/z 124.09 vs. 124.12) using Orbitrap or TOF analyzers to confirm fragment assignments .
- Collision-Induced Dissociation (CID) : Compare fragmentation pathways under variable energy settings to identify diagnostic ions (e.g., loss of isopropyl group at m/z 81) .
- Multi-Lab Validation : Collaborate to standardize ionization conditions (e.g., EI at 70 eV) and reduce inter-lab variability .
Q. How can stereochemical assignments for substituents be confirmed experimentally?
- Methodological Answer :
- NOE NMR Experiments : Irradiate specific protons to detect spatial proximity (e.g., between isopropyl and methyl groups) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for enantiomers with biological activity .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign axial chirality in the cyclopentenone ring .
Q. What methodologies assess the compound’s potential as an endocrine disruptor?
- Methodological Answer :
- In Silico Screening : Use tools like EPA’s EDSP21 models to predict binding affinity for hormone receptors (e.g., estrogen receptor α) .
- In Vitro Assays : Perform luciferase reporter gene assays in cell lines (e.g., MDA-MB-231 for estrogenicity) .
- Metabolite Profiling : Identify oxidation products (e.g., epoxides) via LC-MS/MS to evaluate bioactivation risks .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity data in literature?
- Methodological Answer :
- Dose-Response Reevaluation : Compare NOAEL/LOAEL thresholds across studies, noting differences in exposure routes (dermal vs. oral) .
- Species-Specific Sensitivity : Replicate assays in multiple models (e.g., zebrafish embryos and mammalian cell lines) .
- Meta-Analysis : Pool data using PRISMA guidelines to identify outliers or methodological biases (e.g., solvent effects in cytotoxicity tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
